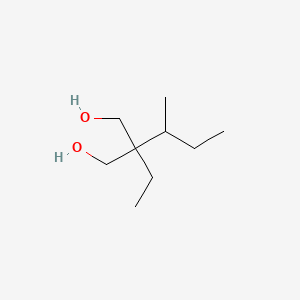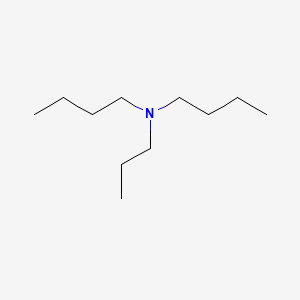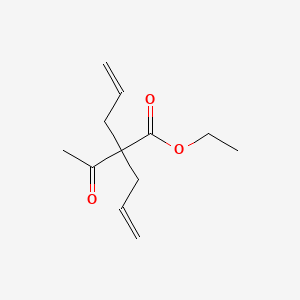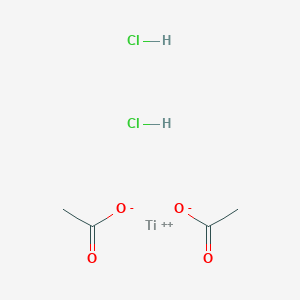
Titanium(2+) acetate--hydrogen chloride (1/2/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(2+) acetate–hydrogen chloride (1/2/2) is a chemical compound that consists of titanium in the +2 oxidation state, acetate ions, and hydrogen chloride
Vorbereitungsmethoden
The synthesis of Titanium(2+) acetate–hydrogen chloride (1/2/2) typically involves the reaction of titanium(IV) chloride with acetic acid and hydrogen chloride under controlled conditions. The reaction can be represented as follows:
TiCl4+2CH3COOH+2HCl→Ti(CH3COO)2Cl2+2H2O
This reaction requires careful control of temperature and concentration to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to isolate the compound.
Analyse Chemischer Reaktionen
Titanium(2+) acetate–hydrogen chloride (1/2/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV).
Reduction: It can be reduced to titanium metal or lower oxidation states under specific conditions.
Substitution: The acetate and chloride ligands can be substituted with other ligands, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium or magnesium, and various ligands for substitution reactions. Major products formed from these reactions include titanium oxides, titanium halides, and other titanium complexes.
Wissenschaftliche Forschungsanwendungen
Titanium(2+) acetate–hydrogen chloride (1/2/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other titanium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biocompatibility makes it of interest for biomedical applications, such as in the development of implants and prosthetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of high-performance materials, coatings, and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which Titanium(2+) acetate–hydrogen chloride (1/2/2) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the titanium center can facilitate the activation of substrates and promote chemical transformations. In biological systems, its biocompatibility and potential antimicrobial properties may be related to its interaction with cellular components and disruption of microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Titanium(2+) acetate–hydrogen chloride (1/2/2) can be compared with other titanium compounds, such as:
Titanium(IV) oxide (TiO2): Widely used as a photocatalyst and in pigments.
Titanium(IV) chloride (TiCl4): Used as a precursor for the synthesis of other titanium compounds.
Titanium(III) chloride (TiCl3): Used in organic synthesis and as a reducing agent
Eigenschaften
CAS-Nummer |
4644-35-3 |
|---|---|
Molekularformel |
C4H8Cl2O4Ti |
Molekulargewicht |
238.87 g/mol |
IUPAC-Name |
titanium(2+);diacetate;dihydrochloride |
InChI |
InChI=1S/2C2H4O2.2ClH.Ti/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
WFOJUSGOAQRRDP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].Cl.Cl.[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


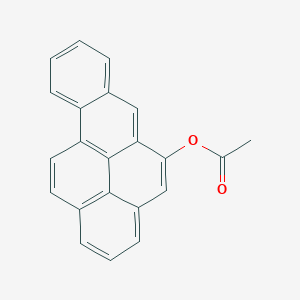
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
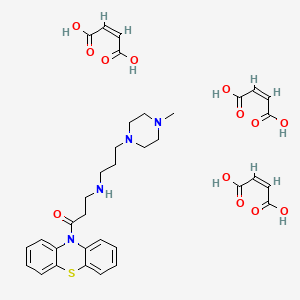

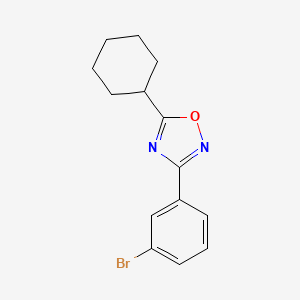
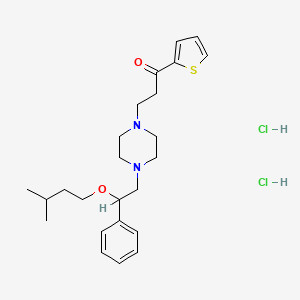
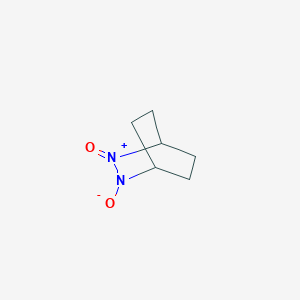

![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
